molecular formula C18H24FNO4 B1505844 1-Boc-4-(2-fluorophenyl)-4-piperidinecarboxylic acid methyl ester CAS No. 954125-24-7

1-Boc-4-(2-fluorophenyl)-4-piperidinecarboxylic acid methyl ester

Cat. No. B1505844
M. Wt: 337.4 g/mol
InChI Key: HBFNLCRPAMPVTI-UHFFFAOYSA-N
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Patent
US08383821B2

Procedure details

A flask was charged with sodium hydride (2.14 g, 89.2 mmol) and dimethylformamide (70 ml) at 0° C. under nitrogen. Methyl 2-(2-fluorophenyl)acetate (5 g, 29.7 mmol) was added to the flask, and after stirring for 25 min, tert-butyl bis(2-chloroethyl)carbamate (8.6 g, 35.6 mmol) was added. The reaction was allowed to warm to rt and stirred overnight. The reaction was quenched with a saturated solution of ammonium chloride and extracted with ethyl acetate (5×100 mL). The organics were collected, washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified via silica gel chromatography (10/90→50/50 ethyl acetate/hexanes) to yield 1.7 g (17%) of the desired product. 1H-NMR (CDCl3, 400 MHz) δ ppm 7.29 (m, 1H), 7.24 (m, 1H), 7.12 (m, 1H), 7.00 (m, 1H), 3.86 (m, 2H), 3.67 (m, 3H), 3.22 (m, 2H), 2.37 (m, 2H), 1.96 (m, 2H), 1.44 (s, 9H). Mass spec.: 360.22 (MNa)+. LC tr=3.503 min (Phenomenex-Luna 4.6×50 mm S10, 10% MeOH/90% H2O/0.1% TFA→90% MeOH/10% H2O/0.1% TFA Gradient Time=4 min, Flow rate=4 mL/min)
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Yield
17%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12].Cl[CH2:16][CH2:17][N:18]([CH2:26][CH2:27]Cl)[C:19](=[O:25])[O:20][C:21]([CH3:24])([CH3:23])[CH3:22]>CN(C)C=O>[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1([C:11]([O:13][CH3:14])=[O:12])[CH2:27][CH2:26][N:18]([C:19]([O:20][C:21]([CH3:23])([CH3:22])[CH3:24])=[O:25])[CH2:17][CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(=O)OC
Step Three
Name
Quantity
8.6 g
Type
reactant
Smiles
ClCCN(C(OC(C)(C)C)=O)CCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×100 mL)
CUSTOM
Type
CUSTOM
Details
The organics were collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography (10/90→50/50 ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.